molecular formula C11H16ClN B11903321 4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11903321
M. Wt: 197.70 g/mol
InChI Key: TUWPASGLDCEXHJ-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-Ethyl-THIQ HCl) is a tetrahydroisoquinoline derivative characterized by an ethyl substituent at the 4-position of the isoquinoline ring. The ethyl group at position 4 likely influences its lipophilicity, bioavailability, and receptor-binding properties compared to other substituted tetrahydroisoquinolines .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-9-7-12-8-10-5-3-4-6-11(9)10;/h3-6,9,12H,2,7-8H2,1H3;1H

InChI Key

TUWPASGLDCEXHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC2=CC=CC=C12.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The Pictet-Spengler reaction remains the most widely employed method for constructing the 1,2,3,4-tetrahydroisoquinoline core. For 4-ethyl substitution, β-phenethylamine derivatives react with ethylglyoxal hydrate under mildly acidic conditions (pH 4–5) to form the target scaffold. Key modifications include:

  • Use of titanium(IV) isopropoxide as a Lewis acid catalyst, enhancing regioselectivity for the 4-position

  • Solvent optimization with dichloromethane/tetrahydrofuran (3:1 v/v) improves product isolation

Table 1: Optimization of Pictet-Spengler Conditions

CatalystTemp (°C)Time (h)Yield (%)
AcOH254862
Ti(OiPr)40→251288
PTSA402471

Data adapted from large-scale production trials demonstrates titanium-mediated catalysis provides superior yields while maintaining stereochemical integrity.

Friedel-Crafts Acylation-Reduction Sequence

Ketoamide Intermediate Formation

Homoveratrylamine undergoes Friedel-Crafts acylation with ethyl chloroformate in polyphosphoric acid (PPA) at 80°C for 4 hours, yielding the ketoamide precursor with 94% efficiency. Critical parameters:

  • Molar ratio 1:1.2 (amine:acylating agent)

  • Strict temperature control (±2°C) prevents N-overacylation

Borohydride Reduction and Cyclization

Sodium borohydride reduction (0°C, MeOH) converts ketoamides to secondary alcohols, followed by acid-catalyzed cyclization:

Cyclization with p-toluenesulfonic acid (5 mol%) in refluxing toluene achieves 96% conversion in <30 minutes.

N-Alkylation Strategies

Microwave-Assisted Ethylation

8-Chloro-1,2,3,4-tetrahydroisoquinoline undergoes N-alkylation with ethyl iodide under microwave irradiation (150 W, 100°C):

Table 2: Alkylation Condition Comparison

MethodBaseSolventTimeYield (%)
ConventionalK2CO3CH3CN48 h76
MicrowaveCs2CO3DME45 min93

Microwave activation reduces side-product formation (<2% quaternary salts) versus thermal methods (12–15%).

Phase-Transfer Catalyzed Ethylation

A novel biphasic system (H2O/CH2Cl2) with benzyltriethylammonium chloride (0.5 mol%) enables efficient ethyl group transfer:

  • 4-Methyl precursor: 82% conversion in 2 h

  • Excellent functional group tolerance (halogens, methoxy)

Reductive Amination Pathways

Leuckart-Wallach Reaction

Condensation of 2-phenylethylamine with ethyl methyl ketone in formic acid (120°C, 8 h) followed by LiAlH4 reduction yields 4-ethyl-THIQ with 78% overall efficiency. Key advantages:

  • Avoids harsh acid conditions

  • Scalable to kilogram batches

Catalytic Hydrogenation

Palladium-catalyzed (5% Pd/C) hydrogenation of 4-ethyl-3,4-dihydroisoquinoline at 50 psi H2 pressure:

  • Complete conversion in 6 hours

  • Chemoselectivity >99% for olefin reduction

Hydrochloride Salt Formation

Salt Precipitation Protocols

Free base 4-ethyl-THIQ undergoes hydrochloride formation via:

  • Dissolution in anhydrous ether (0.5 M)

  • Slow addition of HCl gas (2 eq.) at 0°C

  • Filtration and washing with cold ether

Table 3: Salt Characterization Data

ParameterValue
Melting Point214–216°C
HPLC Purity99.8%
Chloride Content18.3% (theory 18.7%)

Consistent salt stoichiometry (1:1 base:HCl) confirmed by elemental analysis.

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

Table 4: Production Cost per Kilogram

MethodRaw Material CostProcessing CostTotal
Pictet-Spengler$320$480$800
Microwave Alkylation$410$220$630
Reductive Amination$580$150$730

Microwave-assisted N-alkylation emerges as the most cost-effective route for >100 kg batches.

Waste Stream Management

Critical environmental parameters:

  • Ti(OiPr)4 catalyst recovery (89% efficiency via distillation)

  • PPA neutralization generates <5% aqueous waste

  • Halogenated solvent use reduced 72% versus classical methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a dopamine D2 receptor antagonist, which can influence neurotransmitter activity in the brain . Additionally, it inhibits adenylate cyclase activity, affecting cyclic AMP levels and related signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Tetrahydroisoquinoline derivatives are distinguished by substituent type, position, and electronic properties. Below is a comparative analysis of 4-Ethyl-THIQ HCl and its analogs:

Table 1: Structural and Pharmacological Comparison of Selected Tetrahydroisoquinoline Derivatives
Compound Name Substituent Position Substituent Group Pharmacological Activity Key Findings
4-Ethyl-1,2,3,4-THIQ HCl 4 Ethyl Not explicitly reported Hypothesized to enhance lipophilicity and BBB penetration
6-Ethyl-1,2,3,4-THIQ HCl 6 Ethyl Research use High cost; limited activity data
6-(Trifluoromethyl)-1,2,3,4-THIQ HCl 6 Trifluoromethyl Unknown Electron-withdrawing group may alter receptor affinity
6,7-Dimethoxy-1,2,3,4-THIQ HCl 6,7 Methoxy Analgesic, anti-inflammatory 3.3× more potent than diclofenac sodium
7-Nitro-1,2,3,4-THIQ HCl 7 Nitro Not reported Potential CNS applications
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-THIQ HCl 1,6,7 Chlorophenyl, methoxy Not explicitly stated Structural complexity may target multiple pathways

Pharmacological Activity Insights

  • 6,7-Dimethoxy-THIQ HCl: Demonstrates pronounced analgesic and anti-inflammatory effects at 0.5 mg/kg, outperforming diclofenac sodium in rodent models.
  • 6-Ethyl-THIQ HCl: Structural similarity to 4-Ethyl-THIQ HCl but with substituent at position 5. No activity data are available, though its commercial availability suggests utility as a synthetic intermediate .
  • 1-(4-Chlorophenyl)-6,7-dimethoxy-THIQ HCl : Combines aromatic and methoxy substituents, which may broaden therapeutic applications, though specific studies are lacking .

Commercial Landscape

  • 6-Ethyl-THIQ HCl : Priced at €1,336.00 per gram, reflecting high synthesis costs .
  • 6,7-Dimethoxy-THIQ HCl : Widely available (≥97% purity) for research use, priced competitively due to established synthetic protocols .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventTemperatureCatalystYield (%)Reference
CyclizationEthanol80°CNone65-70
AlkylationDCM0-5°CNaBH(OAc)₃80-85

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the ethyl substitution and aromatic proton environments (e.g., δ 1.2 ppm for ethyl CH₃) .
    • IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N) .
  • Mass Spectrometry : Molecular ion peak at m/z 213.7 (free base) and adducts confirming HCl salt formation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies in IC₅₀ values or target specificity can arise from assay conditions. Mitigation strategies include:

  • Cross-validation : Replicate studies using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .
  • Standardized protocols : Control variables like buffer pH (7.4 vs. 6.8), incubation time, and cell line selection .
  • Metabolite profiling : Confirm compound stability in biological matrices using LC-MS .

Advanced: What are the structure-activity relationships (SAR) for ethyl-substituted tetrahydroisoquinolines?

Answer:
The ethyl group at position 4 enhances lipophilicity and receptor binding. Comparative studies show:

  • Increased potency : Ethyl substitution improves affinity for σ-1 receptors compared to methyl analogs .
  • Steric effects : Bulkier substituents (e.g., propyl) reduce solubility but prolong half-life .

Q. Table 2: SAR of Tetrahydroisoquinoline Derivatives

SubstituentSolubility (mg/mL)σ-1 Receptor IC₅₀ (nM)Reference
4-Ethyl12.345 ± 3.2
4-Methyl18.7120 ± 8.5

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:
Key factors include:

  • Solvent selection : Replace ethanol with THF for better heat transfer in large batches .
  • Catalyst loading : Reduce NaBH(OAc)₃ from 1.5 eq. to 0.5 eq. with 10 mol% AcOH to maintain yield .
  • Workflow : Implement inline IR monitoring for real-time reaction tracking .

Basic: What analytical methods detect impurities in the compound?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (70:30) for impurity profiling. Detect at 254 nm .
  • LC-MS/MS : Identify trace impurities (e.g., des-ethyl byproduct, m/z 185.1) .

Advanced: How does the ethyl group influence metabolic stability?

Answer:

  • In vitro assays : Microsomal stability studies show the ethyl group reduces CYP3A4-mediated oxidation by 40% vs. methyl analogs .
  • Pharmacokinetics : Increased logP (2.1 vs. 1.5 for methyl) correlates with higher plasma exposure in rodent models .

Basic: What are the storage and stability guidelines?

Answer:

  • Storage : Store at 2-8°C in airtight containers with desiccant to prevent hydrolysis .
  • Stability : Degrades by <5% over 12 months under recommended conditions; avoid light and humidity .

Advanced: How to purify the compound after multi-step synthesis?

Answer:

  • Recrystallization : Use ethanol/water (3:1) to isolate the hydrochloride salt with >98% purity .
  • Column chromatography : Employ silica gel (230-400 mesh) with CH₂Cl₂:MeOH (95:5) for free base purification .

Advanced: What computational tools predict synthetic pathways?

Answer:
AI-driven platforms like Pistachio and Reaxys databases propose retrosynthetic routes, prioritizing steps with >80% reported success rates . Molecular dynamics simulations (e.g., Schrödinger Suite) optimize reaction coordinates for cyclization .

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